Type II TRK inhibitor 2

Description

Type II TRK inhibitors are a class of kinase inhibitors designed to bind the DFG-out inactive conformation of tropomyosin receptor kinases (TRKA/B/C), which are implicated in cancers driven by NTRK gene fusions . Unlike type I inhibitors (e.g., larotrectinib, entrectinib), which target the ATP-binding pocket in the active DFG-in conformation, type II inhibitors extend into an allosteric hydrophobic pocket, enabling them to overcome resistance mutations such as xDFG (e.g., TRKA-G667C, TRKC-G696C) and solvent-front (SF) mutations (e.g., TRKA-G595R) . These mutations stabilize the DFG-out state, rendering type I inhibitors ineffective but sensitizing tumors to type II inhibitors .

Type II TRK inhibitors are categorized into:

Properties

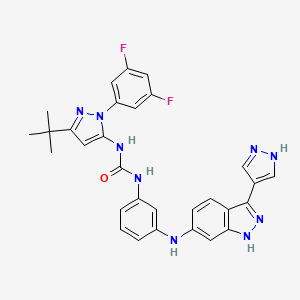

Molecular Formula |

C30H27F2N9O |

|---|---|

Molecular Weight |

567.6 g/mol |

IUPAC Name |

1-[5-tert-butyl-2-(3,5-difluorophenyl)pyrazol-3-yl]-3-[3-[[3-(1H-pyrazol-4-yl)-1H-indazol-6-yl]amino]phenyl]urea |

InChI |

InChI=1S/C30H27F2N9O/c1-30(2,3)26-14-27(41(40-26)23-10-18(31)9-19(32)11-23)37-29(42)36-21-6-4-5-20(12-21)35-22-7-8-24-25(13-22)38-39-28(24)17-15-33-34-16-17/h4-16,35H,1-3H3,(H,33,34)(H,38,39)(H2,36,37,42) |

InChI Key |

COXSWEZHBTXILY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=NN(C(=C1)NC(=O)NC2=CC=CC(=C2)NC3=CC4=C(C=C3)C(=NN4)C5=CNN=C5)C6=CC(=CC(=C6)F)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of Type II tropomyosin receptor kinase inhibitor 2 involves several steps. The synthetic route typically includes the formation of a macrocycle structure, which is crucial for its inhibitory activity. The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired chemical transformations . Industrial production methods may involve scaling up these reactions while ensuring the purity and yield of the final product .

Chemical Reactions Analysis

Type II tropomyosin receptor kinase inhibitor 2 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Type II tropomyosin receptor kinase inhibitor 2 has several scientific research applications. In chemistry, it is used to study the inhibition of tropomyosin receptor kinases and their role in cellular processes. In biology, it helps in understanding the signaling pathways involved in cell growth and differentiation. In medicine, it is being investigated as a potential anticancer agent, particularly for cancers that involve tropomyosin receptor kinase mutations . In industry, it may be used in the development of new therapeutic drugs .

Mechanism of Action

The mechanism of action of Type II tropomyosin receptor kinase inhibitor 2 involves binding to the ATP-binding pocket of the kinase in its inactive conformation. This binding prevents the kinase from phosphorylating its substrates, thereby inhibiting its activity. The compound also interacts with the allosteric pocket adjacent to the ATP-binding site, enhancing its inhibitory effect . The molecular targets include tropomyosin receptor kinases A, B, and C, and the pathways involved are those related to cell growth and differentiation .

Comparison with Similar Compounds

Comparative Analysis of Type II TRK Inhibitors

Multi-Target Type II TRK Inhibitors

Key Findings :

Selective Type II TRK Inhibitors

Type II TRK Inhibitor 2 and Analogues

Key Findings :

- Compound 11 : Binds TRKA via hydrogen bonds (Glu590, Asp668) and π-π interactions (Phe669), achieving IC₅₀ <0.2 µM against xDFG mutants. However, it shows weak activity against SF mutations (IC₅₀ >1 µM) .

- Compound 14: Demonstrates sub-nanomolar potency against xDFG mutants (IC₅₀ 0.5–2 nM) and moderate SF mutation inhibition (IC₅₀ 10–50 nM). It induces complete tumor regression in xenograft models .

- Macrocycle-based inhibitors : The first in this class, with IC₅₀ <0.5 nM against xDFG and SF mutants, exhibits >1000-fold selectivity over 373 wild-type kinases .

- JND4135 : Overcomes both xDFG and compound mutations (e.g., TRKA-G595R/G667C) in vitro and in vivo, with IC₅₀ <1 nM .

Pharmacokinetic and Resistance Profiles

- Oral Bioavailability : Selective inhibitors like compound 14 and IHMT-TRK-284 show improved oral absorption compared to early quinazoline-based compounds (e.g., compound 11) .

- Resistance Challenges: Compound mutations (e.g., TRKA-G595R/G667C) confer resistance to selitrectinib and repotrectinib but remain sensitive to cabozantinib . No type II inhibitors are yet approved for SF or compound mutations, highlighting unmet needs .

Q & A

Q. What distinguishes Type II TRK inhibitors from Type I in terms of binding mechanism and kinase conformation?

Type II TRK inhibitors bind to the inactive conformation (DFG-out) of the kinase domain, occupying the ATP-binding site and extending into an adjacent hydrophobic allosteric pocket. This contrasts with Type I inhibitors, which target the active conformation (DFG-in) and compete with ATP . The DFG-out conformation is stabilized by mutations like xDFG (e.g., TRKA G667C), enabling Type II inhibitors to overcome resistance seen with Type I agents . Methodologically, confirmatory assays include kinase activity profiling using recombinant TRK mutants and crystallographic studies to visualize binding modes .

Q. Which experimental models are most appropriate for evaluating the efficacy of Type II TRK inhibitors in preclinical studies?

Ba/F3 cells engineered to express TRK fusion proteins (e.g., CD74-TRKAG667C, ETV6-TRKCG696C) are widely used to assess antiproliferative effects. For example, Type II TRK inhibitor 1 demonstrated IC50 values of 6 nM and 1.7 nM in these models, respectively . Orthotopic xenografts or patient-derived xenografts (PDXs) harboring xDFG mutations are recommended for in vivo validation, as they recapitulate resistance mechanisms observed clinically .

Q. How are IC50 values determined for Type II TRK inhibitors against TRK fusion variants, and what factors influence these values?

IC50 values are typically measured using cell viability assays (e.g., CellTiter-Glo) in Ba/F3 or other engineered cell lines expressing specific TRK mutants. Key factors affecting IC50 include:

- Mutation type : xDFG mutations (e.g., G667C) reduce Type I inhibitor binding but enhance Type II inhibitor potency due to conformational stabilization .

- Kinase isoform : TRKA, TRKB, and TRKC exhibit structural variations in the juxtamembrane (JM) region and kinase insert domain (KID), impacting inhibitor selectivity .

- Assay conditions : ATP concentration, incubation time, and cellular context (e.g., fusion partners) must be standardized to ensure reproducibility .

Advanced Research Questions

Q. How do xDFG mutations in TRK kinases confer resistance to Type I inhibitors but enhance sensitivity to Type II inhibitors?

xDFG mutations (e.g., TRKA G667C) introduce steric hindrance that disrupts Type I inhibitor binding while stabilizing the DFG-out conformation. Computational modeling and biochemical assays reveal that Type II inhibitors exploit the enlarged hydrophobic pocket formed by Phe669 rotation in the DFG-out state, enabling tighter binding . For example, Type II inhibitors like LOXO-195 show >10-fold higher potency against xDFG mutants compared to wild-type TRK in biochemical assays .

Q. What structural features of Type II TRK inhibitors contribute to their selectivity against mutant TRK isoforms compared to wild-type?

Structural determinants include:

- Hydrophobic substituents : These interact with the allosteric pocket adjacent to the ATP-binding site, which is enlarged in xDFG mutants .

- Flexible linkers : Enable adaptation to conformational changes induced by mutations like G696C in TRKC .

- Hinge-binding motifs : Critical for maintaining affinity despite DFG-out conformational shifts . Crystallographic studies of TRKC with oxindole-based Type II inhibitors highlight the role of the glycine-rich loop and KID in isoform-specific recognition .

Q. What methodological approaches are recommended for assessing the synergistic effects of Type II TRK inhibitors with other targeted therapies in resistant cancer models?

- Combinatorial screening : Use high-throughput assays to test Type II inhibitors alongside MEK, PI3K, or immune checkpoint inhibitors in resistant Ba/F3 or PDX models .

- Signaling pathway analysis : Quantify phospho-TRK, ERK, and AKT levels via Western blot or multiplex assays to identify synergistic suppression of downstream effectors .

- In vivo validation : Employ dual-therapy xenograft studies with endpoints like tumor volume regression and metastasis inhibition, incorporating pharmacodynamic biomarkers (e.g., TRK phosphorylation status) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.